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Compound Name: Lusutrombopag

Cat. No.: B608699

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor
agonist designed for the treatment of thrombocytopenia, particularly in adult patients with
chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][2][3] By
mimicking the effects of endogenous thrombopoietin, lusutrombopag stimulates the
proliferation and differentiation of megakaryocytes, leading to an increase in platelet production
and a reduced need for platelet transfusions.[4][5] This technical guide provides a
comprehensive overview of lusutrombopag, including its mechanism of action,
pharmacokinetic and pharmacodynamic profiles, and pivotal clinical trial data.

Chemical Properties
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Property Value

(2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)
Chemical Name ethyl]-2-methoxyphenyl}-1,3- thiazol-2-yl)
carbamoyl]phenyl}-2-methylprop-2-enoic acid

Molecular Formula C29H32CI2N205S

Molecular Weight 591.54 g/mol

CAS Number 1110766-97-6

Appearance White to slightly yellowish white powder

Freely soluble in N,N-dimethylformamide;
Solubilt slightly soluble in ethanol and methanol; very
olubili
Y slightly soluble in acetonitrile; and practically

insoluble in water.

Mechanism of Action

Lusutrombopag functions as a thrombopoietin receptor (TPO-R) agonist. It binds to the
transmembrane domain of the human TPO receptor (also known as c-Mpl or CD110) on
megakaryocytes and their precursors. This binding event initiates a cascade of intracellular
signaling pathways that are also activated by endogenous TPO.

The primary signaling cascades activated by lusutrombopag include:

o Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is
a critical pathway for cytokine signaling that promotes cell proliferation and differentiation.

o Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range
of cellular processes, including growth and differentiation.

o Phosphatidylinositol 3-Kinase (PI3K-AKT) Pathway: This pathway plays a key role in cell
survival and proliferation.

The collective activation of these pathways stimulates the proliferation and differentiation of
bone marrow progenitor cells into mature, platelet-producing megakaryocytes.
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Pharmacokinetics and Pharmacodynamics
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Parameter

Description

Value

Pharmacokinetics

Absorption

Rapidly absorbed following

oral administration.

Peak plasma concentrations

are reached within 6-8 hours.

Dose Proportionality

Pharmacokinetics are dose-
proportional over a single-dose

range of 1-50 mg.

Steady State

Reached after 5 days of once-

daily administration.

Systemic accumulation ratio is

approximately 2.

Protein Binding

Highly bound to plasma

proteins.

>99.9%

Primarily metabolized by CYP4

enzymes, particularly

Metabolism CYP4A11, through w- and B-
oxidation, as well as
glucuronidation.

Excretion Primarily excreted in the feces.

83% of the total dose, with
16% as unchanged compound.
Approximately 1% is excreted

in the urine.

Elimination Half-life

Approximately 27 hours in

healthy adults.

Pharmacodynamics

Onset of Action

Median time to peak platelet
count is approximately 12 to
13.4 days.

Peak Platelet Count

Following a 3 mg daily dose in
patients with chronic liver
disease and

thrombocytopenia.

The mean maximum platelet
count was 86.9 x 10"9/L.
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The median duration of platelet

counts = 50 x 10"9/L was 19.2
Duration of Effect )

days with lusutrombopag

treatment.

Clinical Efficacy and Safety

Lusutrombopag has been evaluated in several key clinical trials, most notably the L-PLUS 1
and L-PLUS 2 phase 3 studies. These were randomized, double-blind, placebo-controlled trials
in patients with chronic liver disease and severe thrombocytopenia (platelet count <50 x
1079/L) scheduled for an invasive procedure.

Efficacy Data from L-PLUS 1 & L-PLUS 2 Trials

Endpoint L-PLUS 1 L-PLUS 2

Primary Endpoint

Patients requiring no platelet
Lusutrombopag: 78% (38/49)

transfusion prior to the primary
Placebo: 13% (6/48)

invasive procedure

Patients requiring no platelet

transfusion prior to the primary  Lusutrombopag: 64.8%
invasive procedure and no (70/108) Placebo: 29.0%
rescue therapy for bleeding (31/107)

through 7 days post-procedure

Secondary Endpoints

Proportion of responders

(platelet count = 50 x 10%/L Lusutrombopag: 77.1% (37/48)  Lusutrombopag: 64.8%
and an increase of = 20 x Placebo: 6.3% (3/48) Placebo: 13.1%

10°/L from baseline)

Median duration of platelet
count = 50 x 10%/L (in days)

21.09 19.2

Safety Profile
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Across clinical trials, lusutrombopag was generally well-tolerated. The most common adverse
reaction reported in = 3% of patients was headache. The rates of adverse events were similar
between the lusutrombopag and placebo groups. Thrombotic events, including portal vein
thrombosis, have been reported, but the incidence was similar in both the lusutrombopag and
placebo arms of the L-PLUS 2 trial (1.9% in each group).

Experimental Protocols: L-PLUS 2 Study Design

The L-PLUS 2 study provides a representative example of the clinical evaluation of
lusutrombopag.

Objective: To evaluate the efficacy and safety of lusutrombopag for the treatment of
thrombocytopenia in patients with chronic liver disease undergoing a planned invasive
procedure.

Study Design: A global, phase 3, randomized, double-blind, placebo-controlled study.

Patient Population: Adult patients with chronic liver disease and a baseline platelet count of <
50 x 10"9/L who were scheduled to undergo an invasive procedure. A total of 215 patients
were randomized.

Treatment Regimen:
» Patients were randomized 1:1 to receive either lusutrombopag 3 mg or a matching placebo.
e The study drug was administered orally once daily for up to 7 days.

e The invasive procedure was scheduled to take place between 2 and 8 days after the last
dose of the study drug.

Key Assessments:

o Platelet Counts: Monitored prior to initiation of therapy and not more than 2 days before the
procedure.

o Platelet Transfusions: The need for pre-procedure platelet transfusions was a primary
efficacy measure.
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e Rescue Therapy: The requirement for rescue therapy for bleeding was also a key efficacy
outcome.

o Adverse Events: Monitored throughout the study to assess the safety profile.
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Screening & Randomization
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L-PLUS 2 Clinical Trial Workflow
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Conclusion

Lusutrombopag represents a significant advancement in the management of
thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. Its
oral administration, well-defined mechanism of action, and robust clinical data demonstrating a
significant reduction in the need for platelet transfusions make it a valuable therapeutic option.
The predictable pharmacokinetic and pharmacodynamic profile allows for a convenient dosing
regimen without the need for routine platelet monitoring in most cases. Further research may
continue to explore the utility of lusutrombopag in other patient populations with
thrombocytopenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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